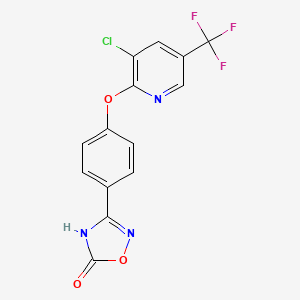
2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide is a fluorinated organic compound with the molecular formula C7H11F4NO It is characterized by the presence of trifluoromethyl and fluoroalkyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 3-fluoro-3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2,2-Trifluoroacetamide+3-Fluoro-3-methylbutylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and fluoroalkyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide involves its interaction with molecular targets in biological systems. The trifluoromethyl and fluoroalkyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Another fluorinated acetamide with similar properties but different substituents.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: A compound with a trimethylsilyl group, used in similar applications.
Uniqueness
2,2,2-Trifluoro-N-(3-fluoro-3-methylbutyl)acetamide is unique due to the presence of both trifluoromethyl and fluoroalkyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-(3-fluoro-3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4NO/c1-6(2,8)3-4-12-5(13)7(9,10)11/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFSDHUZLONDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B2603815.png)
![N-[(2Z)-6-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2603818.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2603826.png)
![N-[3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide](/img/structure/B2603827.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2603830.png)

![Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2603832.png)

![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603836.png)

![3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2603838.png)
